Guadecitabine sodium (also known as SGI-110) is a second-generation hypomethylating agent (HMA) designed for therapeutic use in various malignancies. [, , , , ] It belongs to the class of nucleoside analogs, specifically a dinucleotide of deoxyguanosine and decitabine. [, ] Guadecitabine acts as a DNA methyltransferase (DNMT) inhibitor, ultimately leading to the reactivation of silenced tumor suppressor genes. [, , ] This compound is distinguished from its predecessor, decitabine, by its enhanced resistance to cytidine deaminase (CDA) degradation, resulting in a prolonged half-life and sustained exposure to its active metabolite, decitabine. [, ] In various preclinical and clinical trials, guadecitabine sodium has demonstrated potential as a therapeutic agent for various solid tumors and hematological malignancies. [, , , , , , , , , , , , , , ]
Guadecitabine sodium, being a prodrug, undergoes hydrolysis in vivo to release its active metabolite, decitabine. [, ] Decitabine, a cytidine analog, is then incorporated into DNA during replication. [, ] This incorporation inhibits DNMT activity by forming covalent adducts with DNMT enzymes. [, , ] The specific reaction conditions and kinetic parameters related to the hydrolysis of guadecitabine sodium and subsequent interactions with DNMT have not been elaborated on in the provided papers.
Guadecitabine sodium, upon administration, is hydrolyzed to release decitabine, which then exerts its hypomethylating effect. [, ] Decitabine, a cytidine analog, incorporates into DNA during replication, leading to the formation of covalent adducts with DNMT enzymes. [, , ] This interaction inhibits DNMT activity, resulting in the depletion of DNMT levels and subsequent global DNA hypomethylation. [, , ] The reactivation of previously silenced tumor suppressor genes due to hypomethylation contributes to the antitumor effects of guadecitabine. [, , ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4